N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide
Description
N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide is a cyclohexane-derived carboximidamide featuring a methoxy group at the 1-position and an N-hydroxy substituent. This compound belongs to the class of amidoximes, which are characterized by the presence of a hydroxylamine moiety attached to an amidine group. The methoxy group likely enhances solubility in organic solvents, while the carboximidamide group may confer reactivity in coordination chemistry or biological systems .
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N'-hydroxy-1-methoxycyclohexane-1-carboximidamide |
InChI |
InChI=1S/C8H16N2O2/c1-12-8(7(9)10-11)5-3-2-4-6-8/h11H,2-6H2,1H3,(H2,9,10) |
InChI Key |
IFIWOYCGAOHVSE-UHFFFAOYSA-N |
Isomeric SMILES |
COC1(CCCCC1)/C(=N/O)/N |
Canonical SMILES |
COC1(CCCCC1)C(=NO)N |
Origin of Product |
United States |
Chemical Reactions Analysis
N’-Hydroxy-1-methoxycyclohexane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-Hydroxy-1-methoxycyclohexane-1-carboximidamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential biological activities and therapeutic effects. In industry, it can be used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide with analogous compounds based on ring size , substituents , and functional groups , as derived from the evidence.
Table 1: Structural and Molecular Comparison
Key Observations
Ring Size and Stability The cyclohexane derivative (target compound) exhibits a six-membered ring, which is conformationally more flexible than the strained cyclopropane analog (three-membered ring) . This flexibility may influence its reactivity in synthetic pathways or interactions with biological targets.
Functional Group Variations Hydroxamic Acid vs. Carboximidamide: Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (hydroxamic acid) replace the amidoxime group with a hydroxamate (-CONHOH) moiety. Hydroxamic acids are known for metal-chelating properties (e.g., inhibition of metalloenzymes), whereas amidoximes are often used in nucleophilic reactions or as intermediates in drug synthesis . Methoxy vs.
Synthetic Accessibility
- The synthesis of carboximidamide derivatives (e.g., ) often involves condensation reactions using reagents like PyBOP, while hydroxamic acids () typically require hydroxylamine derivatives or coupling agents. The methoxy group in the target compound may necessitate protective-group strategies during synthesis to prevent undesired side reactions .
Research Findings and Limitations
- Synthetic Challenges : The cyclohexane derivative’s methoxy group may complicate purification, as seen in , where preparative HPLC was required for isolation (yields 41.4–76.7%) .
- Data Gaps : Key parameters such as pKa, solubility, and thermal stability for the target compound are absent in the evidence, limiting a full comparative analysis.
Biological Activity
N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C8H12N2O2
- Molecular Weight : 172.19 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. The compound interacts with specific molecular targets, potentially modulating enzymatic pathways involved in various physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which can affect processes such as glucose metabolism and inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.
Biological Activities
This compound exhibits several biological activities that are noteworthy:
1. Anticancer Activity
Research has indicated that this compound may have antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives of carboximidamide compounds can exhibit IC50 values in the low micromolar range against breast and liver cancer cells.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 3.1 |
| This compound | HCT116 (Colon) | 4.4 |
2. Anti-inflammatory Activity
The compound has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
3. Antioxidant Activity
In vitro studies have assessed the antioxidant capacity of this compound, showing its ability to scavenge free radicals and reduce oxidative stress markers in treated cells.
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Study 1: Antiproliferative Effects
A study published in Frontiers in Pharmacology evaluated the antiproliferative effects of various carboximidamide derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with a notable selectivity towards MCF-7 cells.
Study 2: Enzyme Inhibition Profile
Research conducted on the enzyme inhibition profile revealed that this compound effectively inhibited key metabolic enzymes involved in glucose metabolism, suggesting potential applications in diabetes management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
